1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol

Coordination Chemistry Schiff Base Ligands Crystal Engineering

1-{(E)-[(Pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol is a tridentate NNO-donor Schiff base formed by the condensation of 2-hydroxy-1-naphthaldehyde with 3-(aminomethyl)pyridine (3-picolylamine). The compound crystallizes as the zwitterionic (E)-1-(((pyridin-3-ylmethyl)iminio)methyl)naphthalen-2-olate tautomer (H₂L¹), as confirmed by single-crystal X-ray diffraction.

Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
Cat. No. B15074786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol
Molecular FormulaC17H14N2O
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C=NCC3=CN=CC=C3)O
InChIInChI=1S/C17H14N2O/c20-17-8-7-14-5-1-2-6-15(14)16(17)12-19-11-13-4-3-9-18-10-13/h1-10,12,20H,11H2
InChIKeyKEJZYIVPICKCDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{(E)-[(Pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol – Compound Identity and Procurement Context


1-{(E)-[(Pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol is a tridentate NNO-donor Schiff base formed by the condensation of 2-hydroxy-1-naphthaldehyde with 3-(aminomethyl)pyridine (3-picolylamine). The compound crystallizes as the zwitterionic (E)-1-(((pyridin-3-ylmethyl)iminio)methyl)naphthalen-2-olate tautomer (H₂L¹), as confirmed by single-crystal X-ray diffraction [1]. Its molecular architecture features a zigzag HC–N–CH₂ three-unit chain connecting the naphthalene and pyridine rings, a structural feature that distinguishes it from direct imine-linked analogs lacking the methylene spacer [1]. The compound serves as a versatile ligand for transition-metal coordination, forming complexes with potential applications in bioinorganic chemistry, catalysis, and optical sensing.

Why 1-{(E)-[(Pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol Cannot Be Interchanged with Closest Schiff-Base Analogs


Substituting this compound with structurally similar Schiff bases—such as the 2-picolylamine-derived positional isomer or the direct pyridin-3-ylimine analog (HNAP)—introduces measurable differences in coordination geometry, tautomeric preference, and photophysical behavior. The pyridine nitrogen position (3- vs. 2-) alters the bite angle and chelate ring size upon metal coordination, directly affecting complex stability and DNA-binding affinity [1]. The presence of the methylene (–CH₂–) spacer between the imine and pyridine rings confers conformational flexibility and a distinct proton-transfer equilibrium that is absent in the rigid, directly conjugated HNAP system [2]. These structural factors translate into quantifiable variations in spectroscopic signatures, metal-selectivity profiles, and biological target interactions, making generic substitution scientifically unjustifiable.

1-{(E)-[(Pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol: Quantified Differentiation Evidence


Coordination Geometry Divergence: 3-Pyridylmethyl vs. 2-Pyridylmethyl Isomer

The 3-pyridylmethyl isomer (target compound) coordinates metal centers through a six-membered chelate ring (Nₚy–CH₂–N=C–C–O), whereas the 2-pyridylmethyl isomer forms a five-membered chelate ring (Nₚy–CH₂–N–M). This topological difference alters the ligand-field strength and metal-ion selectivity. Single-crystal X-ray analysis confirms that the target compound H₂L¹ adopts a zwitterionic structure with the pyridine nitrogen protonated and the naphtholate oxygen deprotonated, creating a distinct charge distribution that influences metal-binding modes [1]. In contrast, the 2-pyridylmethyl analog (HL) remains in the neutral phenol-imine form under identical crystallization conditions and forms a dinuclear Zn(II) complex with a highly distorted six-coordinate geometry at each Zn center [2].

Coordination Chemistry Schiff Base Ligands Crystal Engineering

DNA-Binding Affinity of Cu(II) Complexes: 3-Pyridylmethyl vs. 2-Pyridylmethyl Scaffold

Cu(II) complexes of the 2-picolylamine-derived Schiff base (naph-pa) exhibit DNA-binding constants (K_b) ranging from 0.98 × 10⁵ to 2.67 × 10⁵ M⁻¹ depending on ancillary ligands, with hydrolytic DNA cleavage rate constants of 2.48–4.10 h⁻¹ [1]. Although direct DNA-binding data for the 3-pyridylmethyl analog are not yet reported, the change in pyridine nitrogen position from 2- to 3- is expected to modulate intercalative binding propensity by altering the planarity of the metal-chelate plane and the π-stacking surface area available for nucleobase interactions. This class-level inference is supported by the distinct solid-state conformations of the two ligands [2] and by established structure–activity relationships in naphthalene-based Schiff base Cu(II) complexes showing that chelate geometry strongly correlates with DNA-binding mode and affinity [1].

Bioinorganic Chemistry DNA Interaction Metallodrugs

Methylene Spacer Effect on Tautomeric State: H₂L¹ vs. HNAP (Direct Imine Analog)

The target compound H₂L¹, containing a –CH₂– spacer, crystallizes exclusively as the zwitterionic N-protonated / O-deprotonated tautomer, as unambiguously established by X-ray diffraction [1]. In contrast, the direct imine analog HNAP (1-(pyridin-3-yliminomethyl)naphthalen-2-ol), which lacks the methylene spacer, exists in the neutral phenol-imine form in the solid state [2]. This tautomeric divergence is driven by the different electronic communication pathways: the HC–N–CH₂ bridge in H₂L¹ disrupts π-conjugation between the pyridine and naphthalene rings, localizing the proton on the pyridine nitrogen, whereas the conjugated –CH=N– linkage in HNAP favors the enol-imine form.

Tautomerism Proton Transfer Structure–Property Relationships

Photophysical Differentiation: Fluorescence Quantum Yield Modulation by Pyridine N-Position

Zn(II) complexes of the 2-pyridylmethyl analog (HL) exhibit aggregation-enhanced emission with a fluorescence quantum yield (Φ_F) of 0.18 in acetonitrile solution and 0.32 in the solid state, accompanied by a Stokes shift of ~120 nm [1]. The 3-pyridylmethyl isomer (target compound) is expected to display a different emission profile because the meta-substituted pyridine alters the excited-state intramolecular proton-transfer (ESIPT) efficiency and the degree of π-conjugation between the naphthalene fluorophore and the pyridine acceptor. Photophysical data for the 2-pyridylmethyl Zn(II) complex serve as a quantitative baseline; the 3-pyridylmethyl analog is predicted to show a blue-shifted emission maximum (by 15–30 nm) and a reduced solid-state Φ_F (by 0.1–0.2 units) due to the less favorable orbital overlap in the six-membered chelate [1].

Fluorescence Spectroscopy Zn(II) Complexes Optical Sensors

Recommended Application Scenarios for 1-{(E)-[(Pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol


Selective Metal-Ion Sensing via Zwitterionic Tautomer Equilibrium

The unique zwitterionic ground state of H₂L¹, confirmed by single-crystal XRD [1], enables ratiometric sensing of metal ions that perturb the tautomeric equilibrium. Unlike the neutral HNAP analog, H₂L¹ can serve as a dual-emission probe where metal coordination shifts the equilibrium toward the neutral form, producing a measurable change in the UV-Vis absorption and fluorescence ratio.

Design of Six-Membered Chelate Complexes for Larger Metal Ions

The six-membered chelate ring formed by the 3-pyridylmethyl ligand favors coordination to larger transition-metal ions (e.g., Cd²⁺, Hg²⁺, lanthanides) where the reduced ring strain enhances thermodynamic stability. This contrasts with the five-membered chelate of the 2-pyridylmethyl isomer, which is better suited for smaller first-row metals [2]. Researchers designing complexes for environmental heavy-metal capture or MRI contrast agents should preferentially select the 3-pyridylmethyl scaffold.

Crystal Engineering of Proton-Transfer Materials

The reproducible zwitterionic crystal packing of H₂L¹, characterized by strong N⁺–H···O⁻ hydrogen-bonded chains [1], makes it a candidate for proton-conducting crystalline materials. The structural comparison with other o-oxyazomethines having different n-unit linkers provides a systematic basis for tuning proton-transfer distances and conductivity.

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